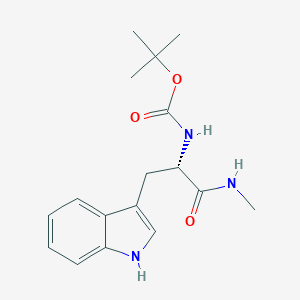

Boc-Trp-NHME

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-14(15(21)18-4)9-11-10-19-13-8-6-5-7-12(11)13/h5-8,10,14,19H,9H2,1-4H3,(H,18,21)(H,20,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRYIVAXOMUWFLO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of Nα Boc L Tryptophan N Methylamide

Strategies for Nα-tert-Butyloxycarbonyl Protection of L-Tryptophan

The protection of the α-amino group is the initial and critical step in manipulating amino acids for peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various conditions and its facile removal under moderately acidic conditions. total-synthesis.com

The most common method for the introduction of the Boc group onto the α-nitrogen of L-tryptophan is through the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). This reaction is typically performed in a solution phase under basic conditions. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride (B1165640). A common procedure involves dissolving L-tryptophan in a mixed solvent system, such as water and dioxane, to which a base like sodium hydroxide (B78521) (NaOH) is added, followed by the Boc anhydride. nih.gov The reaction proceeds, often at room temperature, over several hours to yield Nα-Boc-L-tryptophan. nih.gov

The selection of base and solvent can be adapted. For instance, organic bases and solvents can also be employed. The reaction conditions from various studies highlight the robustness of this method.

| Base | Solvent System | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 1 M Sodium Hydroxide (NaOH) | Water/Dioxane (1:1) | 24 hours | 69% | nih.gov |

| Sodium Bicarbonate (NaHCO₃) | Acetone/Water | Not Specified | Not Specified | researchgate.net |

| Basic Conditions (General) | Not Specified | Not Specified | High | uky.edu |

While di-tert-butyl dicarbonate is the most prevalent reagent, other activating agents can be used to introduce the Boc group. These alternatives can be useful in specific contexts, such as when side reactions with Boc anhydride are a concern or when different reaction conditions are required. One such alternative is 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). Boc-ON can offer a higher degree of selectivity in some cases and may be employed when milder conditions are necessary to avoid side-product formation. Another approach involves using oxalyl chloride in methanol, which has been reported as a mild method for the deprotection of N-Boc groups but also suggests the complexity of acid/base-mediated reactions involving the Boc moiety. uky.eduresearchgate.net

Approaches for C-Terminal N-Methylamide Formation in Tryptophan Derivatives

Once the α-amino group is protected, the carboxylic acid terminus can be modified to form the N-methylamide. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by methylamine (B109427).

Direct amidation involves the coupling of the Nα-Boc-L-tryptophan carboxylic acid with methylamine. This is not a spontaneous reaction and requires the use of a coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group. A variety of coupling reagents, developed primarily for peptide synthesis, are applicable here.

Common carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) to form an active ester intermediate, can be used to facilitate the reaction. researchgate.net More advanced phosphonium- and uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are known for their high efficiency and suppression of side reactions, particularly racemization. nih.govpeptide.com The choice of reagent depends on the desired reaction rate, yield, and the need to minimize potential side reactions.

| Coupling Agent Class | Examples | Key Features | Reference |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Classic, cost-effective reagents. Often used with additives like HOBt or NHS. | researchgate.net |

| Phosphonium (B103445) Salts | PyBOP, PyAOP | Highly effective for sterically hindered couplings, such as with N-methylated amines. | nih.govpeptide.comuniurb.it |

| Uronium/Aminium Salts | HATU, HBTU | Fast reaction rates and low epimerization. HATU is particularly effective. | peptide.com |

Solid-Phase Peptide Synthesis (SPPS) provides a powerful and streamlined alternative for creating peptide segments, including those with C-terminal N-methylamides. bachem.commasterorganicchemistry.com In this approach, the Nα-Boc-L-tryptophan is anchored to a solid support resin that, upon cleavage, generates the C-terminal amide. For an N-methylamide, a specialized resin such as a Rink Amide-MBHA resin functionalized with methylamine would be used.

The synthesis proceeds by coupling the protected amino acid to the resin-bound amine. A significant challenge in synthesizing N-methylated peptides is the steric hindrance posed by the N-methyl group on the incoming amino acid and the growing peptide chain, which can lead to low coupling yields. nih.govresearchgate.net To overcome this, highly efficient coupling reagents are essential. Research has shown that phosphonium reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) or the combination of PyBOP with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are particularly effective for coupling both to and from N-methylated amino acid residues. nih.govpeptide.comresearchgate.net

Indole (B1671886) Nitrogen Protection and Deprotection Strategies in Tryptophan Chemistry (e.g., Nin-Boc, Nin-Formyl)

The indole ring of tryptophan is susceptible to modification, particularly alkylation, under the acidic conditions frequently used in peptide synthesis (e.g., for the removal of the Nα-Boc group). total-synthesis.comnih.gov To prevent these side reactions, the indole nitrogen (Nin) is often temporarily protected.

The Nin-Boc group is one option for this protection. It can be introduced using di-tert-butyl dicarbonate, typically catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgrsc.org The Nin-Boc group effectively deactivates the indole ring towards electrophilic attack. A key advantage is that it can often be removed simultaneously with the Nα-Boc group using trifluoroacetic acid (TFA), simplifying the deprotection steps. rsc.orggoogle.com

The Nin-formyl (For) group is another widely used protecting group for the indole nitrogen. nih.govacs.orgnih.gov Its primary purpose is to prevent tert-butylation of the indole ring during the acidolytic cleavage of Nα-Boc groups. nih.gov The formyl group is stable to strong acids like anhydrous HF but is labile to nucleophiles and basic conditions. rsc.orgrsc.orgsigmaaldrich.com Deprotection can be achieved using various reagents, including aqueous piperidine (B6355638) or, more recently, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution, which offers a mild and efficient removal method. nih.govresearchgate.netprismbiolab.com

| Protecting Group | Introduction Reagent | Primary Stability | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Nin-Boc | Boc₂O, DMAP | Stable to non-acidic conditions | Trifluoroacetic Acid (TFA) | rsc.orgrsc.org |

| Nin-Formyl | Formic Acid / Acetic Anhydride or HBr/PBr₃ | Stable to strong acids (e.g., HF) | Aqueous base (e.g., piperidine, NH₄HCO₃), thiols, or DMEDA | nih.govrsc.orgnih.gov |

The Synthesis of Nα-Boc-L-Tryptophan N-Methylamide: A Detailed Examination of Methodologies and Stereochemical Control

The chemical compound Nα-Boc-L-Tryptophan N-Methylamide, scientifically known as Boc-Trp-NHME, is a derivative of the essential amino acid L-tryptophan. Its synthesis is a multi-step process that requires careful consideration of protecting group strategies, purification techniques, and methods to maintain stereochemical integrity. This article provides a focused exploration of the chemical methodologies employed in the synthesis of this compound, with a particular emphasis on indole nitrogen protection, purification, and stereochemical control.

The synthesis of this compound typically begins with the protection of the α-amino group of L-tryptophan with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, often accomplished by reacting L-tryptophan with di-tert-butyl dicarbonate in the presence of a base. nih.gov The resulting Nα-Boc-L-tryptophan (Boc-Trp-OH) is the key precursor for the subsequent amidation reaction.

The formation of the N-methylamide bond involves the coupling of Boc-Trp-OH with methylamine. This is generally achieved using standard peptide coupling reagents. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov The reaction is typically carried out in an organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A general procedure for the coupling of an N-protected amino acid with an amine using EDC is as follows: The N-protected amino acid and HOBt are dissolved in a suitable solvent and cooled in an ice bath. EDC is then added, and the mixture is stirred to form the active ester. The amine, in this case, methylamine (often used as a solution or as a hydrochloride salt with an additional equivalent of base), is then added to the reaction mixture. The reaction is allowed to proceed to completion, after which the product is isolated and purified. peptide.com

Rationale and Necessity for Indole Nitrogen Protection during Synthesis

Therefore, protection of the indole nitrogen is often a crucial step in the synthesis of tryptophan-containing peptides and their derivatives. The use of a protecting group on the indole nitrogen can prevent these side reactions and ensure the integrity of the tryptophan residue throughout the synthetic sequence. peptide.com

Formyl Group for Indole Protection: Stability and Selective Removal

The formyl (For) group is a commonly used protecting group for the indole nitrogen of tryptophan. peptide.comgoogle.com It is introduced by treating tryptophan with a mixture of formic acid and acetic anhydride. The Nα-Boc-Nin-formyl-L-tryptophan derivative can then be used in subsequent coupling reactions.

The formyl group is stable to the acidic conditions used for the removal of the Boc group (e.g., treatment with trifluoroacetic acid, TFA), making it compatible with Boc-based solid-phase peptide synthesis (SPPS). nih.gov However, it is readily cleaved under basic or nucleophilic conditions. A variety of reagents have been developed for the selective removal of the formyl group, including dilute aqueous ammonia, hydrazine, and primary amines such as N,N'-dimethylethylenediamine (DMEDA) in an aqueous solution. nih.govnih.govprismbiolab.com The use of DMEDA in water has been shown to be a mild and efficient method for the deprotection of the formyl group. nih.gov

The stability and selective removal of the formyl group are summarized in the table below:

| Condition | Stability of Nin-formyl group |

| Acidic (e.g., TFA) | Stable |

| Basic (e.g., piperidine, aqueous ammonia) | Labile |

| Nucleophilic (e.g., hydrazine, DMEDA) | Labile |

| Catalytic Hydrogenation | Generally stable |

Nin-Boc Protection and its Impact on Synthetic Outcomes

An alternative and widely used strategy for indole protection is the use of a second Boc group on the indole nitrogen (Nin-Boc). researchgate.netscilit.com This approach offers several advantages that can significantly improve synthetic outcomes. The Nin-Boc group provides robust protection against side reactions during peptide synthesis, particularly those involving electrophilic species that can be generated during the cleavage of other protecting groups. thermofisher.com

The Nin-Boc group is typically removed under the same acidic conditions used to cleave the peptide from the resin and remove other side-chain protecting groups, such as treatment with a high concentration of TFA. thermofisher.com

Purification and Isolation Methodologies for this compound and its Synthetic Intermediates

The purification of this compound and its synthetic intermediates is a critical step to ensure the final product is of high purity. A variety of chromatographic techniques are commonly employed for this purpose.

For the purification of protected peptides and their derivatives, preparative high-performance liquid chromatography (HPLC) on silica (B1680970) gel is a powerful and efficient method. scilit.com Solvent systems for elution are typically composed of a mixture of a non-polar solvent like chloroform (B151607) and a polar solvent such as isopropanol, ethanol, or methanol, often with the addition of a small amount of acetic acid to improve peak shape and resolution. The choice of the specific solvent system depends on the polarity of the compound being purified. scilit.com

Another common technique for the purification of protected amino acid derivatives is flash column chromatography on silica gel. nih.gov The crude product is loaded onto a column packed with silica gel and eluted with a solvent gradient of increasing polarity, for example, a mixture of hexane (B92381) and ethyl acetate (B1210297).

After chromatographic purification, the product is often isolated by removal of the solvent under reduced pressure. The purity of the final product can be assessed by analytical techniques such as thin-layer chromatography (TLC) and analytical HPLC.

Stereochemical Control and Purity Maintenance in this compound Synthesis

Maintaining the stereochemical integrity of the chiral center at the α-carbon of the tryptophan residue is of utmost importance during the synthesis of this compound. Racemization, the conversion of the L-enantiomer to a mixture of L- and D-enantiomers, can occur during the activation and coupling steps of the amidation reaction. peptide.comresearchgate.net

The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize to a form that has lost its stereochemical information. The addition of coupling additives such as HOBt can help to suppress racemization by minimizing the lifetime of the highly reactive activated species and promoting a more direct and faster coupling reaction. peptide.compeptide.com The choice of coupling reagents and reaction conditions, including the solvent and base used, can also have a significant impact on the extent of racemization. nih.gov

The enantiomeric purity of the final this compound product and its intermediates can be determined using chiral high-performance liquid chromatography (chiral HPLC). sigmaaldrich.comjk-sci.com This technique utilizes a chiral stationary phase that can differentiate between the L- and D-enantiomers, allowing for their separation and quantification. A variety of chiral stationary phases are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving good separation. sigmaaldrich.com The use of chiral HPLC is an essential tool for quality control in the synthesis of enantiomerically pure compounds like this compound.

Conformational Analysis and Structural Elucidation of Boc Trp Nhme and Its Peptide Conjugates

Investigation of Intrinsic Tryptophan Side Chain Conformations within Boc-Protected Constructs

Nuclear Magnetic Resonance (NMR) studies on tryptophan and its derivatives in solution have revealed that the side chain predominantly populates a limited number of conformational states. rsc.orgcolab.ws One of the most populated conformers is characterized by a trans orientation of the side chain relative to the carboxylic acid group, with the indole (B1671886) ring positioned perpendicularly to the Cα-Cβ bond. rsc.org This intrinsic preference is a result of a delicate balance of steric and electronic interactions.

In the context of Boc-protected tryptophan, the presence of the Boc group can further modulate these populations. For instance, in polymers of Nα-Boc-L-tryptophan, the protected amino acid has been shown to favor the formation of α-helical secondary structures, suggesting that the Boc group contributes to a conformational bias that is conducive to helical folding. rsc.org The restriction of tryptophan side-chain rotamer conformations has been directly linked to the stabilization of α-helical structures in model peptides. nih.gov

Furthermore, the tryptophan indole ring itself can participate in non-covalent interactions that stabilize specific conformations. A notable example is the Cδ1—H⋯O=C hydrogen bond, where the Cδ1-H of the indole ring forms a hydrogen bond with a backbone carbonyl oxygen of a nearby peptide unit. nih.gov These interactions can lock the tryptophan side chain into non-canonical conformations, which in turn can influence the local peptide structure, sometimes mimicking aspects of a classical β-turn. nih.gov

Table 1: Dominant Tryptophan Side Chain Conformers

| Conformer Description | Dihedral Angles (χ1, χ2) | Stabilizing Factors |

| Trans side chain, perpendicular ring | ~180°, ~90° | Steric preference, potential for C-H···O interactions |

| Gauche(-) side chain | ~-60° | Can be stabilized by specific backbone conformations |

| Gauche(+) side chain | ~+60° | Less common, can be influenced by local environment |

This table provides a generalized overview of common tryptophan conformers. The exact populations can vary based on the specific peptide sequence and environmental conditions.

Role of the N-Methylamide Moiety in Inducing and Stabilizing Secondary Structure Motifs

The N-methylamide (NHME) group at the C-terminus of Boc-Trp-NHME is a key structural element that significantly influences the conformational preferences of the peptide backbone. N-methylation of the amide nitrogen restricts the conformational flexibility of the peptide chain and can act as a potent inducer of specific secondary structures. nih.gov

The N-methylamide moiety is known to promote the formation of β-turns, which are compact structures involving four amino acid residues that reverse the direction of the polypeptide chain. nih.gov β-turns are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). While N-methylation at the C-terminus of a dipeptide like this compound prevents the formation of a classic 1←4 intramolecular hydrogen bond, it can still predispose the peptide to adopt turn-like conformations. nih.gov

Theoretical studies on N-methylated dipeptides have shown that they can adopt β-turn conformations, although the backbone torsion angles may deviate from those of classical β-turn types. nih.gov The presence of an N-methyl group can favor type II and type VIa β-turns while destabilizing type I β-turns. nih.gov The specific type of β-turn adopted is dependent on the amino acid sequence and the local environment.

In the context of larger peptides, the incorporation of N-methylated residues has been shown to be a successful strategy for stabilizing β-hairpin structures. nih.gov The N-methyl group can enforce the necessary torsional angles for the turn region, thereby promoting the formation of the hairpin.

N-substituted amino acids, including those with an N-methylamide C-terminus, exhibit a strong tendency to form helical conformations. uwlax.edu This is due to the restricted conformational space imposed by the N-substitution, which favors the dihedral angles associated with helices. Both α-helices and 310-helices are plausible structures for peptides containing this compound.

The 310-helix is a particularly common secondary structure for short, sterically hindered peptides. uwlax.edu It is characterized by a hydrogen bond between the carbonyl group of residue 'i' and the amide proton of residue 'i+3', similar to a β-turn, but repeated in a helical fashion. explorationpub.comexplorationpub.com A study of a synthetic apolar analog of the antibiotic zervamycin IIA, which has Boc-Trp at its N-terminus, revealed the formation of a 310-helix at this end of the peptide. core.ac.uk This provides direct evidence that a Boc-Trp unit can initiate and participate in a 310-helical structure.

Furthermore, research on block copolymers of poly(Nα-Boc-L-tryptophan) has demonstrated through circular dichroism and infrared spectroscopy that the presence of Boc-protected L-tryptophan leads to a preferential formation of α-helical secondary structures stabilized by hydrogen bonding. rsc.org

Table 2: Secondary Structure Propensities of Modified Peptides

| Modification | Induced Secondary Structure | Key Features |

| N-Methylamide | β-turns, Helices | Restricts conformational flexibility, promotes turn and helical dihedral angles. |

| Boc-Protection | α-helices, 310-helices | Steric bulk can favor helical conformations. |

Analysis of Intramolecular Hydrogen Bonding Networks and Their Influence on Conformation

In helical structures like the 310-helix, a repeating pattern of i to i+3 hydrogen bonds is the defining feature. explorationpub.comexplorationpub.com For a peptide containing a this compound unit, the amide protons of subsequent residues can form hydrogen bonds with the carbonyl oxygens of preceding residues, including the carbonyl of the Boc group and the tryptophan residue itself.

Beyond the canonical backbone hydrogen bonds, the tryptophan side chain can also participate in intramolecular hydrogen bonding. As mentioned earlier, the Cδ1—H of the indole ring can act as a hydrogen bond donor to a backbone carbonyl oxygen. nih.gov Additionally, the indole Nε1-H is a potent hydrogen bond donor and can interact with suitable acceptor groups within the peptide or with solvent molecules. The formation of such intramolecular hydrogen bonds can significantly restrict the conformational freedom of the peptide, leading to a more defined and stable structure.

Solvent Effects on the Conformational Preferences of this compound Derivatives

The surrounding solvent environment plays a crucial role in modulating the conformational equilibrium of peptides. aps.orgrsc.orgnih.gov The polarity of the solvent can influence the strength of intramolecular hydrogen bonds and the stability of different secondary structures.

In nonpolar solvents, intramolecular hydrogen bonds are generally strengthened, which can favor the formation of compact, folded structures like β-turns and helices. Conversely, in polar protic solvents like water or methanol, the solvent molecules can compete for hydrogen bonding with the peptide backbone, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. aps.org

For instance, computational studies on model peptides have shown that a helical conformation might be favored in a less polar solvent like chloroform (B151607), while a mixture of conformations could exist in more polar solvents like DMSO and methanol. aps.org The fluorescence quantum yield of N-acetyl-L-tryptophanamide (NATA), a compound similar to this compound, is significantly affected by the solvent polarity, indicating solvent-dependent conformational changes.

The choice of solvent can therefore be used as a tool to manipulate the conformational landscape of this compound containing peptides. Circular dichroism (CD) spectroscopy is a powerful technique to monitor these solvent-induced conformational changes, as different secondary structures give rise to distinct CD spectra. nih.govnih.govyoutube.com

Table 3: Expected Solvent Effects on this compound Conformation

| Solvent Type | Expected Effect on Conformation | Rationale |

| Nonpolar (e.g., Chloroform) | Favors folded structures (β-turns, helices) | Strengthens intramolecular hydrogen bonds. |

| Polar Aprotic (e.g., DMSO) | Can support both folded and extended structures | Can act as a hydrogen bond acceptor, potentially disrupting some intramolecular hydrogen bonds. |

| Polar Protic (e.g., Water, Methanol) | May favor more extended or dynamic structures | Competes for hydrogen bonding with the peptide backbone. |

Research on Supramolecular Assembly and Self-Assembly Capabilities of this compound Derivatives

The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is known as self-assembly. Peptides and amino acid derivatives, particularly those containing aromatic moieties like tryptophan, are excellent building blocks for supramolecular assembly. rsc.orgnih.gov The Boc-protecting group and the N-methylamide can also influence the self-assembly process.

The indole ring of tryptophan can participate in π-π stacking interactions, which are a major driving force for the self-assembly of tryptophan-containing molecules into structures like fibers, nanospheres, and hydrogels. nih.gov Studies on the self-assembly of N-Boc-protected dipeptides have shown the formation of various nanostructures, such as nanotubes and microspheres.

Research on copolymers containing Nα-Boc-L-tryptophan has demonstrated their ability to self-assemble into spherical micelles in solution. rsc.org The size and morphology of these assemblies were found to be dependent on the length of the hydrophobic Boc-tryptophan block. This indicates that peptides incorporating this compound could be designed to self-assemble into specific supramolecular architectures. The secondary structure of the peptide monomer, such as an α-helix or β-turn, can be translated into the morphology of the resulting supramolecular assembly.

Chemical Reactivity and Derivatization Studies of Nα Boc L Tryptophan N Methylamide

Reactions at the Indole (B1671886) Ring System of the Tryptophan Residue

The indole ring of the tryptophan side chain is a nucleophilic heterocycle, susceptible to a variety of chemical modifications. These reactions allow for the introduction of diverse functionalities, enabling the synthesis of complex peptide analogs and probes.

N1-Alkylation and Arylation of the Indole Nitrogen

The nitrogen atom of the indole ring (N1) can be functionalized through alkylation and arylation reactions. These modifications can enhance the lipophilicity and alter the conformational properties of the resulting peptide derivatives.

N1-Alkylation: The introduction of an alkyl chain at the N1-position of the tryptophan indole ring can increase the lipophilic character of the molecule. For instance, the N1-alkylation of a related compound, Boc-Trp-OMe, has been achieved using 5-(Boc-amino)pentyl mesylate in the presence of sodium hydride (NaH) at room temperature over 24 hours. This suggests a similar strategy could be applicable to Boc-Trp-NHMe. The reaction proceeds via deprotonation of the indole nitrogen by the strong base, followed by nucleophilic attack on the alkylating agent.

N1-Arylation: The N-arylation of the indole side chain of tryptophan residues in peptides can be accomplished using copper-catalyzed cross-coupling reactions. A protocol for the regioselective N-arylation of the indole side chain of tryptophan-containing peptides utilizes triarylbismuth reagents as the arylating agent, catalyzed by copper(II) acetate (B1210297) in the presence of a base like triethylamine (B128534) or pyridine (B92270). This reaction proceeds under mild conditions and is compatible with various functional groups.

A study on the N-arylation of the dipeptide N-Boc-Phe-Trp-OMe demonstrated the successful transfer of aryl groups to the indole nitrogen. The reaction conditions involved using the triarylbismuth reagent, copper(II) acetate, and pyridine in dichloromethane (B109758) at 50 °C under an air atmosphere for 16 hours. This method offers a pathway to synthesize N1-aryl derivatives of this compound, allowing for the introduction of diverse aromatic systems.

Electrophilic Aromatic Substitution on the Indole Ring

The electron-rich indole ring of tryptophan is prone to electrophilic aromatic substitution, with the C3-position being the most reactive site. However, substitution can also be directed to other positions under specific conditions.

The high electron density at the C3-position of the indole ring makes it the preferred site for electrophilic attack. This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance, without disrupting the aromaticity of the benzene (B151609) ring. nih.gov Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination of an N-t-Bu-BN-indole, an analog of N-t-Bu-indole, occurs selectively at the 3-position. semanticscholar.org

To modulate the nucleophilicity of the indole ring and direct substitution to other positions, such as C2, the indole nitrogen can be protected with an electron-withdrawing group like the Boc group. researchgate.net This strategy has been employed in photoredox-catalyzed C2-arylation of N-Boc-indole, where the reduced nucleophilicity of the indole prevents the undesired C3-diazo aryl compound formation. researchgate.net

Functional Group Interconversions Involving the N-Methylamide Moiety

The N-methylamide functional group at the C-terminus of this compound can potentially undergo several transformations, including hydrolysis, reduction, and dehydration. While specific examples for this compound are not extensively documented in the reviewed literature, the reactivity of amides in similar chemical environments provides a basis for predicting these transformations.

Hydrolysis to Carboxylic Acid: The hydrolysis of amide bonds in peptides can be catalyzed by acids or bases. nist.govnih.gov Under acidic conditions, such as with strong mineral acids, the amide bond can be cleaved to yield the corresponding carboxylic acid and amine. nist.gov The rate of hydrolysis is influenced by the nature of the acid and the steric accessibility of the amide bond. nih.gov For this compound, acid-catalyzed hydrolysis would be expected to yield Nα-Boc-L-tryptophan.

Reduction to Amine: Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH4). byjus.com This reaction typically involves the conversion of the carbonyl group of the amide to a methylene (B1212753) group (-CH2-). The reduction of an amide with LiAlH4 proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. In the case of this compound, reduction with LiAlH4 would be expected to produce Nα-Boc-L-tryptophanylethylamine. It is important to note that LiAlH4 is a very reactive reagent and can also reduce other functional groups.

Dehydration to Nitrile: Primary amides can be dehydrated to nitriles using various dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P2O5), trifluoroacetic anhydride (B1165640) (TFAA), and other phosphorus-based reagents. While this compound is a secondary amide, analogous dehydrations of N-substituted amides are known, though less common. This transformation is not generally applicable to secondary amides like the N-methylamide of this compound under standard conditions.

Deprotection Chemistry of the Boc Group: Acid-Labile Removal Mechanisms and Associated Side Reactions

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function in peptide synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions.

Trifluoroacetic Acid (TFA) Mediated Deprotection Mechanism

The most common method for the removal of the Boc group is treatment with a strong acid, typically trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). uregina.calibretexts.org The deprotection mechanism proceeds through the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid. libretexts.org

Formation of a Carbamic Acid: The protonated intermediate is unstable and fragments to form a stable tert-butyl cation and a carbamic acid derivative of the amine. libretexts.org

Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide gas and the free amine. libretexts.org

Protonation of the Amine: Under the acidic reaction conditions, the newly formed free amine is protonated to give the corresponding ammonium (B1175870) salt (e.g., a TFA salt). libretexts.org

The tert-butyl cation generated during this process is a reactive electrophile that can lead to side reactions.

Strategies for Mitigation of Tryptophan Alkylation and Other Side Reactions

The electrophilic tert-butyl cation generated during Boc deprotection can react with nucleophilic residues in the peptide, with the indole ring of tryptophan being particularly susceptible to alkylation. This can lead to the formation of undesired byproducts.

Several strategies have been developed to minimize this and other side reactions:

Use of Scavengers: The most common approach is the addition of "scavengers" to the cleavage cocktail. These are nucleophilic species that are more reactive towards the tert-butyl cation than the amino acid side chains. Current time information in Bocas del Toro, PA. Common scavengers include:

Water: To quench the tert-butyl cation. byjus.com

Triisopropylsilane (TIS): A hindered silane (B1218182) that acts as a reducing agent and cation scavenger. byjus.comnasa.gov

Thioanisole and Dimethyl Sulfide (DMS): Thioethers that are effective at scavenging electrophiles. byjus.com

1,2-Ethanedithiol (EDT): A thiol that can also help to prevent disulfide bond formation.

Phenol and Cresol: Aromatic compounds that can be alkylated in preference to tryptophan.

The choice and combination of scavengers depend on the specific peptide sequence and the protecting groups used. For peptides containing tryptophan, a common scavenger cocktail is TFA/TIS/H2O. nasa.gov

Indole N1-Protection: Protecting the indole nitrogen with a Boc group (Trp(Boc)) can also mitigate side reactions. During TFA treatment, the Trp(Boc) residue forms an intermediate carbamic acid which protects the indole ring from alkylation. Subsequent neutralization leads to the decomposition of the carbamic acid and deprotection of the tryptophan residue.

The following table summarizes common scavengers used during TFA-mediated deprotection:

| Scavenger | Function | Typical Concentration |

| Water (H₂O) | Quenches tert-butyl cations | 2.5 - 5% |

| Triisopropylsilane (TIS) | Cation scavenger, reducing agent | 2.5 - 5% |

| Thioanisole | Scavenger for electrophiles | 2.5 - 5% |

| Dimethyl Sulfide (DMS) | Scavenger for electrophiles | 2.5% |

| 1,2-Ethanedithiol (EDT) | Scavenger, prevents disulfide formation | 2.5% |

| Phenol | Aromatic scavenger | 5% |

Strategic Chemical Modifications for Altering or Enhancing Compound Properties

The strategic chemical modification of Nα-Boc-L-Tryptophan N-Methylamide (this compound) is a key area of research aimed at refining its physicochemical and pharmacological properties. These modifications primarily target the indole ring of the tryptophan residue, as well as the amide and protecting groups, to influence factors such as receptor binding affinity, selectivity, metabolic stability, and pharmacokinetic profiles. The core structure of this compound serves as a versatile scaffold for a variety of derivatization strategies.

A principal focus of these derivatization studies is the modulation of the electronic and steric characteristics of the indole nucleus. The introduction of substituents at various positions on the indole ring can significantly alter the compound's interaction with biological targets. Research in the broader field of tryptophan derivatives has demonstrated that even subtle changes to the indole ring can lead to substantial shifts in biological activity.

Furthermore, modifications are not limited to the indole ring. Alterations to the N-methylamide group or the Boc-protecting group can also be strategically employed to enhance specific properties. These modifications can influence the compound's solubility, membrane permeability, and susceptibility to enzymatic degradation. The following sections detail specific research findings related to these strategic chemical modifications.

Detailed Research Findings

Research into the derivatization of tryptophan analogues has provided a foundation for the strategic modification of this compound. While specific studies on this compound are not extensively documented in publicly available literature, the principles derived from related compounds offer valuable insights.

One common strategy involves the introduction of substituents onto the indole ring. The positions available for substitution on the indole ring (such as N1, C2, C4, C5, C6, and C7) each offer unique opportunities to influence the molecule's properties. For instance, substitution at the N1 position of the indole with an additional Boc group (Nin-Boc) has been shown to provide excellent protection against electrophilic attack, which can occur during certain synthetic steps in peptide chemistry. nih.gov This protection enhances the stability of the tryptophan residue during the synthesis of larger peptides. nih.gov

Another approach involves the direct functionalization of the carbon atoms of the indole ring. For example, the introduction of halogen atoms, alkyl groups, or other functional moieties can dramatically alter the electronic distribution and steric bulk of the indole side chain. These changes can, in turn, affect the compound's binding affinity and selectivity for specific biological targets. The synthesis of various substituted tryptophan derivatives has been explored, highlighting the feasibility of introducing a wide range of functional groups to the indole nucleus.

The modification of the amide bond is another avenue for property enhancement. While the N-methyl group in this compound already provides a degree of metabolic stability compared to a primary amide, further modifications could be explored. For instance, the incorporation of bulkier alkyl groups or the cyclization of the C-terminal portion of the molecule could further restrict conformational flexibility and enhance receptor binding.

The following table summarizes potential strategic modifications to the this compound scaffold based on established principles of tryptophan and peptide chemistry.

| Modification Site | Type of Modification | Potential Effect on Properties |

| Indole N1 Position | Alkylation, Acylation (e.g., additional Boc group) | Increased stability, altered electronic properties, modulation of hydrogen bonding capacity. |

| Indole C2 Position | Halogenation, Alkylation | Modified steric and electronic profile, potential for altered binding interactions. |

| Indole C4-C7 Positions | Halogenation, Nitration, Alkylation, Hydroxylation | Fine-tuning of electronic properties, solubility, and potential for new binding interactions. |

| C-Terminal Amide | Variation of the N-alkyl substituent | Influence on metabolic stability, solubility, and conformational flexibility. |

Applications of Boc Trp Nhme in Peptide Chemistry and Biomolecular Design

Utilization as a Key Building Block in Solution-Phase and Solid-Phase Peptide Synthesis

Boc-Trp-NHME and its conceptual precursors are integral to the synthesis of peptides, both in solution and on a solid support. The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino function of amino acids. bohrium.com This protection strategy is fundamental to controlling the stepwise assembly of amino acids into a defined peptide sequence.

In solution-phase peptide synthesis (SPPSy) , Boc-protected amino acids, including tryptophan derivatives, are coupled to other amino acids or peptide fragments in a suitable solvent. The Boc group prevents unwanted side reactions at the N-terminus during the coupling step. Following the formation of the peptide bond, the Boc group is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the next coupling cycle. nih.gov While less common for large-scale production today, solution-phase methods offer flexibility, especially for the synthesis of shorter peptides or when specific modifications are required.

More prominently, the principles behind this compound are central to Boc-based solid-phase peptide synthesis (SPPS) . In this methodology, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated in a stepwise manner. bohrium.comgentaurpdf.com Each cycle of SPPS involves the deprotection of the N-terminal Boc group and the subsequent coupling of the next Boc-protected amino acid. The use of a C-terminal amide, such as the methylamide in this compound, is common in bioactive peptides. Synthesizing a peptide with a C-terminal methylamide on a solid support would typically involve cleaving the completed peptide from the resin using an amine, in this case, methylamine (B109427). The tryptophan residue itself requires special consideration during Boc-SPPS, as its indole (B1671886) side chain is susceptible to modification by carbocations generated during Boc group removal. gentaurpdf.com To prevent this, scavengers are often added to the deprotection solution.

The choice between Boc and the alternative Fmoc (9-fluorenylmethoxycarbonyl) chemistry depends on the specific requirements of the peptide being synthesized, such as the presence of sensitive residues or desired post-synthesis modifications. bohrium.com

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

| Feature | Boc-SPPS | Fmoc-SPPS |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection Condition | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Side-Chain Protection | Acid-labile (requires strong acid for final cleavage) | Acid-labile (cleaved with TFA) |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |

Design and Synthesis of Conformationally Constrained Peptidomimetics

A primary application of building blocks like this compound lies in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. mdpi.com N-methylation of the peptide backbone, as seen in the "NHME" part of this compound, is a powerful strategy to induce conformational constraints.

The substitution of a hydrogen atom with a methyl group on the amide nitrogen eliminates the possibility of hydrogen bonding at that position and introduces steric hindrance. This modification restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, leading to a more defined three-dimensional structure. Such conformational rigidity can lock a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for a specific biological target.

Research has shown that systematic N-methylation of peptide backbones can lead to compounds with significantly altered receptor selectivity. For instance, a study on the melanocortin system demonstrated that introducing N-methylated amino acids, including N-methyl-tryptophan, into a cyclic peptide resulted in derivatives with improved selectivity for specific melanocortin receptor subtypes. nih.gov The conformational effects of N-methylation are a key factor in achieving this enhanced selectivity. The defined structure of these peptidomimetics makes them valuable tools for probing receptor binding sites and for designing novel therapeutic agents.

Role in the Development of Model Systems for Protein Folding and Unfolding Studies

The tryptophan residue, with its large, hydrophobic, and fluorescent indole side chain, is a crucial intrinsic probe for studying protein structure and dynamics. Consequently, small peptides containing tryptophan, conceptually related to this compound, are often used to design model systems for investigating the fundamental principles of protein folding.

A prominent example is the "Trp-cage," a 20-residue miniprotein designed to have a stable, folded structure with a hydrophobic core that encapsulates the tryptophan side chain. nih.govplos.org The folding and unfolding of the Trp-cage and its variants are studied extensively using both computational simulations and experimental techniques to understand the forces that drive protein organization, such as hydrophobic collapse and the formation of secondary structures. nih.govnih.gov

Table 2: Key Interactions in Trp-Cage Folding

| Interaction Type | Description | Role in Folding |

| Hydrophobic Collapse | The burial of nonpolar side chains, primarily the tryptophan indole ring, away from water. | A primary driving force for the initial folding and stabilization of the core. nih.gov |

| α-Helix Formation | Formation of a helical secondary structure in the N-terminal region. | Acts as a "folding key" or "beacon" that guides the subsequent folding process. bohrium.comnih.gov |

| Salt Bridge | An electrostatic interaction between charged residues (e.g., Asp9 and Arg16). | Contributes to the stability of the final tertiary structure. nih.gov |

| Cation-π Interaction | Interaction between the positively charged guanidinium (B1211019) group of arginine and the electron-rich indole ring of tryptophan. | Further stabilizes the packed hydrophobic core. |

Probes for Investigating Enzyme-Peptide Interactions and Specific Binding Mechanisms

The distinct structural and spectroscopic properties of the tryptophan residue make it an effective probe for investigating how peptides interact with enzymes and other proteins. The N-methylamide at the C-terminus of a peptide can also influence its binding properties and enzymatic stability.

When a tryptophan-containing peptide binds to an enzyme's active site, changes in the local environment of the indole side chain can often be detected by fluorescence spectroscopy. This allows for the real-time monitoring of binding events and the determination of binding affinities. Furthermore, the introduction of an N-methyl group on the peptide backbone can prevent cleavage by certain proteases, making the resulting peptidomimetic a useful tool for studying enzyme-substrate interactions without the complication of substrate degradation.

The process of N-methylation itself can be catalyzed by enzymes known as N-methyltransferases. Studying how these enzymes recognize and modify their peptide substrates provides insight into the specificity of enzymatic reactions. Research into the biosynthesis of certain peptide natural products has revealed the mechanisms by which iterative N-methylation occurs, highlighting the structural features within the peptide that guide the enzymatic process. nih.gov

Computational and Theoretical Investigations of Nα Boc L Tryptophan N Methylamide

Molecular Dynamics (MD) Simulations for Conformational Sampling and Trajectory Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like Boc-Trp-NHMe, MD simulations are invaluable for exploring its vast conformational space. By simulating the molecule in a virtual environment that approximates physiological conditions (e.g., in a solvent like water), researchers can generate a trajectory that maps out its structural evolution. nih.gov

The primary goals of MD simulations on a system like this compound include:

Conformational Sampling: To identify the full range of accessible three-dimensional shapes (conformers) the molecule can adopt at a given temperature.

Trajectory Analysis: To understand the transitions between different conformations, the timescales of these motions, and the relative populations of different conformational states.

Folding and Stability: To observe how the molecule might adopt or maintain specific folded structures, such as turns or helical precursors, stabilized by intramolecular interactions. nih.gov

An extensive MD simulation can establish the molecular and energetic basis for the molecule's behavior, revealing a landscape of possible conformations. nih.gov The analysis of these trajectories can pinpoint the most probable structures and the pathways for interconversion between them, providing a dynamic picture that complements the static view from other methods.

| Parameter | Description | Typical Output/Analysis |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM). | Defines the physics governing molecular interactions. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit (e.g., Generalized Born) representation of the solvent environment. | Models the effect of the solvent on peptide conformation. |

| Simulation Time | The total time duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). nih.gov | Determines the extent of conformational sampling. |

| Trajectory | A series of atomic coordinate "snapshots" saved at regular time intervals. | Provides a movie-like view of molecular motion. |

| RMSD | Root Mean Square Deviation, used to measure the average distance between the atoms of superimposed structures. | Analyzes conformational stability relative to a reference structure. |

| Dihedral Angles | Analysis of backbone (φ, ψ) and sidechain (χ) angles over time. | Maps conformational preferences on a Ramachandran plot. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Interaction Energies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and to accurately determine the energies of different molecular conformations. researchgate.netnih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and the relative stability of isomers.

For N-acetyl-L-tryptophan-N-methylamide (NATMA), a close analog of this compound, extensive DFT studies have been performed to map its potential energy surface. conicet.gov.arresearchgate.net These calculations involve systematically rotating the key dihedral angles (φ, ψ, χ1, χ2) and optimizing the geometry at each point to find local energy minima. This process locates all stable conformers and ranks them by their relative energies. conicet.gov.ar Such studies have successfully identified dozens of distinct stable structures, providing a comprehensive conformational map. conicet.gov.arresearchgate.net The results from these calculations are fundamental for understanding which structures are energetically favorable and are likely to be observed experimentally.

Key insights from these calculations include:

Relative Energies: Precise calculation of the energy differences between conformers, identifying the global minimum energy structure.

Electronic Properties: Information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding reactivity.

Interaction Energies: The strength of intramolecular interactions, such as hydrogen bonds, can be quantified. nih.gov

conicet.gov.arresearchgate.net| Level of Theory | Basis Set | Number of Conformers Located | Key Finding |

|---|---|---|---|

| RHF | 3-21G | 36 | Initial exploration of the potential energy hypersurface. conicet.gov.ar |

| RHF | 6-31G(d) | 35 | Refined search yielding a comprehensive set of minima. researchgate.net |

| DFT (B3LYP) | 6-31G(d) | 34 | Provided a robust analysis of conformer stability and structure. researchgate.net |

Prediction of Conformational Preferences and Helicity Induction in Peptide Chains

Computational studies on tryptophan dipeptides like NATMA are crucial for predicting the intrinsic conformational preferences that this amino acid residue imparts to a peptide chain. researchgate.net The conformation of the peptide backbone is defined by the torsional angles phi (φ) and psi (ψ). The distribution of low-energy conformations on a Ramachandran (φ, ψ) map reveals the residue's propensity to adopt structures corresponding to β-sheets, α-helices, or turns.

Studies on NATMA show that its low-energy conformers populate regions of the Ramachandran map that correspond to known protein secondary structures, including the β-sheet, right-handed helix (αL), and tight turns. researchgate.net The most favored conformations were found to be the extended C5 (βL) and a turn-like C7 (γL) structure. researchgate.net

The tryptophan sidechain itself has preferred orientations, described by the χ1 and χ2 angles. The interplay between the sidechain and backbone conformations is critical, as sidechain-backbone interactions can stabilize or destabilize certain structures. conicet.gov.ar The inherent preference of a residue like this compound for helical (αL) or extended (βL) conformations can influence the secondary structure of a larger peptide sequence. nih.govnih.gov This ability to induce or stabilize specific structures, like an α-helix, is a key area of interest in peptide design. nih.govnih.gov

researchgate.net| Conformational Family | Approximate (φ, ψ) Region | Description | Significance |

|---|---|---|---|

| βL (C5) | (-150°, +150°) | Extended backbone conformation. | Corresponds to β-sheet structures. |

| αL | (-70°, -40°) | Right-handed helical conformation. | Building block of α-helices. |

| γL (C7eq) | (-80°, +70°) | Inverse γ-turn conformation. | Stabilized by a C7 intramolecular hydrogen bond. |

| εL | (-75°, +150°) | Polyproline II type structure. | An extended, flexible helical structure. |

Analysis of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are the primary forces that dictate the three-dimensional folding of peptides. In this compound, these include intramolecular hydrogen bonds, van der Waals forces, and aromatic stacking interactions. The analysis of these weak forces is essential for explaining why certain conformations are more stable than others. nih.gov

Intramolecular Hydrogen Bonds (IMHBs) are particularly significant. nih.govrsc.org They form when a hydrogen atom is shared between a donor (like an N-H group) and an acceptor (like a C=O group) within the same molecule. nih.govmdpi.com In tryptophan dipeptides, several key IMHBs are predicted and observed:

C7 Hydrogen Bond: This bond forms a seven-membered ring between the amide NH of the methylamide group and the carbonyl oxygen of the Boc group, stabilizing a γ-turn (γL) conformation. researchgate.net

C5 Hydrogen Bond: A weaker interaction forming a five-membered ring between the amide NH and the carbonyl oxygen of the same residue, found in the extended βL conformation. researchgate.net

Sidechain-Backbone H-bonds: The indole (B1671886) N-H group of the tryptophan sidechain can act as a hydrogen bond donor, interacting with backbone carbonyl groups to further stabilize certain folds. conicet.gov.armdpi.com

Other Non-Covalent Interactions: Beyond hydrogen bonding, the large, aromatic indole sidechain of tryptophan participates in other crucial interactions. nih.gov Stacking interactions (π-π stacking) between the indole ring and other aromatic groups or backbone amides can contribute significantly to conformational stability. Hydrophobic collapse, where the nonpolar tryptophan sidechain and Boc group seek to minimize contact with a polar solvent, also drives the molecule's folding into compact structures.

| Interaction Type | Atoms/Groups Involved | Stabilized Conformation | Reference |

|---|---|---|---|

| C7 Intramolecular H-Bond | (i) C=O ... H-N (i+1) | γL (Inverse γ-turn) | researchgate.net |

| C5 Intramolecular H-Bond | (i) C=O ... H-N (i) | βL (Extended) | researchgate.net |

| Sidechain-Backbone H-Bond | Indole N-H ... Backbone C=O | Various folded structures | conicet.gov.armdpi.com |

| π-Stacking | Indole Ring ... Amide group | Compact conformers | nih.gov |

| Hydrophobic Interactions | Indole Ring, Boc Group | Globular/folded structures in polar solvents | conicet.gov.ar |

Emerging Research Avenues and Future Outlook for Boc Trp Nhme in Chemical Biology

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automation in Peptide Synthesis)

The synthesis of peptides and their derivatives has been significantly advanced by the adoption of automated systems and flow chemistry, which offer enhanced efficiency, scalability, and reproducibility over traditional batch methods. chemicalbook.com Boc-Trp-NHME is well-suited for integration into these modern synthetic workflows.

Automation in Peptide Synthesis: Automated solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science. chemicalbook.comnih.gov Boc-Trp-OH, the precursor acid to this compound, is routinely used in Boc-chemistry-based automated SPPS. chemimpex.com Recently developed automated systems, such as the Tecan add-on peptide synthesizer (TaPSy), are designed for high-throughput parallel synthesis and are compatible with various amino acid derivatives, including those with protecting groups like Boc. nih.gov The synthesis of a library of peptides containing this compound could be readily achieved using such automated platforms, facilitating rapid screening for biological activity or material properties.

Flow Chemistry: Flow chemistry provides precise control over reaction parameters, which is particularly beneficial for managing the reactivity of sensitive substrates like tryptophan derivatives. chemicalbook.com The synthesis of N-methylated peptides, a key feature of this compound, has been shown to be enhanced by the fine control offered by flow systems, often leading to improved yields for these challenging targets. chemicalbook.com The future application of flow chemistry to the synthesis of this compound could enable scalable production with high purity, which is essential for its use in developing functional materials or as a catalytic scaffold.

| Synthetic Method | Key Advantages for this compound | Relevant Research Findings |

| Automated SPPS | High-throughput synthesis of derivative libraries; compatibility with Boc-protected amino acids. | Systems like TaPSy allow for parallel synthesis of up to 12 different peptides and can use green solvents. nih.gov |

| Flow Chemistry | Precise control over reaction conditions, improved yields for N-methylated peptides, scalability. | Offers significant benefits for synthesizing complex cyclic peptides and managing challenging amide bond formations. chemicalbook.com |

Development of Novel Functional Materials Based on this compound Derivatives

The intrinsic properties of the tryptophan indole (B1671886) side chain, such as its hydrophobicity and ability to form π–π stacking interactions, make it an excellent building block for self-assembling materials. google.com The modification of tryptophan derivatives to create functional materials like hydrogels is an active area of research.

For instance, hydrogels based on N-[(benzyloxy)carbonyl]-L-tryptophan have been developed, demonstrating that simple derivatives can self-assemble into three-dimensional networks. These materials exhibit properties such as sustained release and antibacterial activity. google.com It is conceivable that this compound, with its N-methylated amide, could be derivatized to form novel hydrogels or other supramolecular structures. The N-methylation could influence the self-assembly process, potentially leading to materials with distinct morphologies and enhanced stability or functionality. Studies on Boc-protected dipeptides containing tryptophan have already shown their capacity to self-assemble into nanostructures with potent antibacterial properties, suggesting a promising avenue for this compound-based materials. google.com

| Material Type | Potential Application | Basis from Tryptophan Derivatives |

| Hydrogels | Drug delivery, antibacterial coatings. | Self-assembly of N-protected tryptophan derivatives driven by π–π stacking and hydrogen bonding. google.com |

| Nanostructures | Broad-spectrum antibacterial agents. | Boc-protected dipeptides like Boc-Phe-Trp-OMe form fibril and spherical nanostructures that disrupt bacterial membranes. google.com |

Exploration of New Catalytic Transformations Involving Tryptophan Derivatives

The indole ring of tryptophan can participate in various chemical transformations, and its derivatives are being explored in catalysis. While direct catalytic applications of this compound are not yet reported, research on related compounds highlights clear potential.

One area of exploration is the use of tryptophan derivatives in multicomponent reactions, such as the Petasis reaction. This reaction has been used for peptide stapling by selectively reacting with the tryptophan residue within a peptide chain. sigmaaldrich.com This method is tolerant of various functional groups and can be performed on a solid phase, allowing for the rapid synthesis of peptide derivatives with incorporated tags for fluorescence or affinity purification. sigmaaldrich.com this compound could serve as a key building block in designing peptides amenable to such late-stage functionalization, where the N-methyl group could influence the peptide's conformation and subsequent reactivity.

Furthermore, transition metal-catalyzed C-H activation is a powerful tool for modifying the indole ring of tryptophan. sigmaaldrich.com For example, iridium-catalyzed borylation can selectively functionalize the C7 position of N-Boc tryptophan methyl ester, opening pathways to a range of 7-substituted derivatives. tcichemicals.com Applying such catalytic methods to this compound could generate a library of novel compounds with diverse functionalities, which could then be screened for catalytic activity or other applications.

Expanding the Scope of Conformational Control in Complex Peptide Architectures

Controlling the three-dimensional shape of peptides is crucial for modulating their biological activity and bioavailability. nih.gov The N-methylamide group in this compound is a key structural motif for exerting conformational control. N-methylation restricts the rotation around the peptide bond and can favor specific secondary structures.

Studies on N-methylated tetrapeptides have demonstrated that this modification can induce a cis-trans equilibrium of the amide bond and lead to distinct conformational preferences. In one comparative study, the N-methylation of a tryptophan-containing peptide, Boc-Trp-(N-Me)Nle-Asp-Phe-NH2, was critical for its high biological activity, with NMR studies revealing a specific spatial orientation of the Trp residue that was absent in an inactive analogue.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Boc-Trp-NHME, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods. For reproducibility:

- Documentation : Provide detailed reaction conditions (solvents, temperatures, coupling agents) and purification steps (HPLC gradients, column specifications) .

- Characterization : Use NMR (¹H/¹³C), HPLC, and mass spectrometry. Report retention times, solvent systems, and purity thresholds (>95% recommended). For new compounds, include elemental analysis .

- Referencing : Cite established protocols for similar protected amino acid derivatives and validate against published spectra .

Q. How can researchers optimize this compound solubility for in vitro assays without compromising stability?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) and aqueous-organic mixtures. Monitor stability via HPLC at 24/48-hour intervals .

- Buffering : Adjust pH (e.g., phosphate buffer at pH 7.4) to enhance solubility while avoiding deprotection of the Boc group. Include controls for hydrolytic degradation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s spectroscopic data (e.g., conflicting NMR chemical shifts)?

- Methodological Answer :

- Cross-Validation : Compare data with analogs (e.g., Boc-Trp-OH) and reference databases (SciFinder, Reaxys). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Dynamic Effects : Assess temperature-dependent NMR to identify conformational equilibria. For HPLC discrepancies, verify column chemistry (C18 vs. phenylhexyl) and mobile phase ion pairing agents .

Q. How should researchers design experiments to probe this compound’s role in peptide-mediated cellular uptake mechanisms?

- Methodological Answer :

- Hypothesis-Driven Design : Use fluorescently tagged this compound derivatives to track intracellular localization via confocal microscopy. Include negative controls (e.g., Boc-Ala-NHME) .

- Quantitative Analysis : Measure uptake kinetics using flow cytometry or LC-MS/MS. Apply kinetic models (e.g., Michaelis-Menten) to distinguish passive diffusion vs. carrier-mediated transport .

Q. What methodologies address this compound’s stability under physiological conditions for drug delivery applications?

- Methodological Answer :

- Stress Testing : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation products via LC-MS and assign structures using high-resolution MS/MS .

- Protection Strategies : Compare stability of this compound with alternative protecting groups (Fmoc, Alloc) under identical conditions. Use Arrhenius plots to predict shelf life .

Data Analysis & Interpretation

Q. How can conflicting results in this compound’s bioactivity assays (e.g., cell viability vs. enzymatic inhibition) be reconciled?

- Methodological Answer :

- Contextual Factors : Assess cell line specificity (e.g., HEK293 vs. HeLa) and assay endpoints (MTT vs. luminescence). Perform dose-response curves to identify off-target effects at higher concentrations .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate pathways affected by this compound. Validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Experimental Design & Reporting Standards

Q. What are the best practices for reporting this compound’s synthetic yields and purity in publications?

- Methodological Answer :

- Transparency : Report isolated yields (not theoretical) and purity metrics (HPLC area%). Disclose lyophilization cycles or drying methods affecting final mass .

- Reproducibility : Share detailed spectra in supplementary materials, including baseline noise thresholds and integration parameters .

Ethical & Methodological Rigor

Q. How can researchers ensure ethical rigor when using this compound in studies involving human cell lines or animal models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.